Vasopressin dimer (anti-parallel) (TFA) is a synthetic analog of the naturally occurring neuropeptide vasopressin, which plays a crucial role in regulating water retention and blood pressure in mammals. Vasopressin itself is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. Its primary functions include vasoconstriction and the regulation of plasma osmolality through its action on the kidneys. The development of vasopressin dimers aims to enhance the pharmacological properties of this hormone, potentially leading to improved therapeutic applications.
Vasopressin dimer is synthesized through various chemical methods, often involving solid-phase peptide synthesis and regioselective strategies to ensure the correct orientation of the peptide chains. The dimerization process can yield different conformations, including parallel and anti-parallel arrangements, which can significantly affect biological activity.
Vasopressin dimers are classified as peptide analogs, specifically designed to interact with vasopressin receptors (V1a, V1b, V2) and oxytocin receptors. These receptors are G protein-coupled receptors that mediate various physiological responses related to fluid balance and vascular tone.
The synthesis of vasopressin dimers typically involves:
In one study, researchers successfully synthesized both parallel and anti-parallel dimers using combinations of cysteine protecting groups (S-Trt, S-Acm, S-Npys) to facilitate selective reactions. The resulting dimers exhibited nanomolar potency against various vasopressin receptors, demonstrating that dimer orientation impacts receptor activation but not necessarily potency .
Vasopressin dimer (anti-parallel) maintains a cyclic structure similar to its monomeric form, characterized by:
The molecular formula for vasopressin is CHNOS, with a molecular weight of approximately 1084.2 g/mol. The structural arrangement of the anti-parallel dimer can influence binding affinity and receptor selectivity.
The primary chemical reactions involved in synthesizing vasopressin dimers include:
During synthesis, monitoring techniques such as high-performance liquid chromatography (HPLC) are used to confirm product purity and identity. Mass spectrometry can also be employed to analyze the formation of specific dimeric structures .
Vasopressin dimers exert their effects primarily through binding to vasopressin receptors located in target tissues such as the kidneys and blood vessels. Upon binding:
Research indicates that variations in dimer structure can lead to significant differences in receptor activation profiles, influencing therapeutic outcomes.
Relevant analytical techniques such as circular dichroism spectroscopy can provide insights into conformational stability under varying conditions .
Vasopressin dimers have potential applications in:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 25291-67-2